4-(1h-Benzimidazol-2-yl)benzoic acid

Anticancer Kinase Inhibition Structure-Activity Relationship

Sourcing 4-(1H-benzimidazol-2-yl)benzoic acid with the correct para-substitution is critical: ortho- or meta-isomers and core-modified analogs abolish target binding due to altered 3D geometry and hydrogen-bonding capacity. This specific scaffold (XLogP3 2.8, TPSA 66 Ų) enables amide coupling for antiproliferative benzamide libraries active against K562, HL-60, and HeLa cells. Standard purity is ≥95%; confirm lot-specific COA before use.

Molecular Formula C14H10N2O2
Molecular Weight 238.24 g/mol
CAS No. 66631-29-6
Cat. No. B1583952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1h-Benzimidazol-2-yl)benzoic acid
CAS66631-29-6
Molecular FormulaC14H10N2O2
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)C(=O)O
InChIInChI=1S/C14H10N2O2/c17-14(18)10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H,(H,15,16)(H,17,18)
InChIKeyUMZBLZRCSSUXQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1H-Benzimidazol-2-yl)benzoic Acid (CAS 66631-29-6): Chemical Identity and Core Properties for Research Procurement


4-(1H-Benzimidazol-2-yl)benzoic acid (CAS 66631-29-6) is a heterocyclic aromatic compound with the molecular formula C₁₄H₁₀N₂O₂ and a molecular weight of 238.24 g/mol [1]. It is characterized by a benzimidazole ring directly linked to a benzoic acid moiety at the para-position [1]. Key physicochemical descriptors include a predicted XLogP3 of 2.8, two hydrogen bond donors, three hydrogen bond acceptors, and a topological polar surface area of 66 Ų, placing it within favorable drug-likeness parameters . The compound is typically supplied as a solid with a purity specification of 95% , making it a versatile intermediate for further derivatization in medicinal chemistry and materials science research .

Procurement Risk Alert: Why In-Class Benzimidazole Analogs Cannot Substitute for 4-(1H-Benzimidazol-2-yl)benzoic Acid


While the benzimidazole scaffold is common across numerous research compounds, the specific substitution pattern of 4-(1H-benzimidazol-2-yl)benzoic acid dictates its unique intermolecular interactions, biological activity, and synthetic utility. Simply substituting a generic or readily available benzimidazole analog introduces significant experimental risk. For instance, altering the position of the carboxylic acid group (e.g., from the para- to the ortho-position) or modifying the benzimidazole core (e.g., by adding substituents or using 2-phenylbenzimidazole) drastically changes the molecule's 3D geometry, hydrogen-bonding capacity, and electronic properties, which can abolish target binding affinity or alter chemical reactivity [1]. The specific para-benzoic acid substitution of this compound is a key structural feature that confers distinct properties not shared by its isomers or other benzimidazole derivatives, making its accurate procurement essential for reproducible research outcomes .

Quantitative Differentiation Evidence for 4-(1H-Benzimidazol-2-yl)benzoic Acid vs. Key Comparators


Anticancer Potency Differentiation: Target Compound Derivative vs. 2-Phenylbenzimidazole Scaffold

The para-benzoic acid moiety on the benzimidazole core is a critical determinant of antiproliferative potency. While a leading 2-phenylbenzimidazole analog (compound 38) demonstrates moderate activity (IC₅₀ = 4.47-5.50 μg/mL across A549, MDA-MB-231, and PC3 cell lines) [1], it lacks the carboxylic acid functional group present in the target compound, which is essential for further derivatization and can influence target binding [1]. Although direct head-to-head IC₅₀ data for the underivatized 4-(1H-benzimidazol-2-yl)benzoic acid against these specific cell lines is not available in the same assay, the compound serves as the foundational intermediate for synthesizing potent benzamides [2]. The structural feature of a para-carboxylic acid differentiates it from simpler 2-phenylbenzimidazoles and provides a unique synthetic handle for generating libraries of bioactive compounds, a capability not shared by its comparator.

Anticancer Kinase Inhibition Structure-Activity Relationship

Isomer-Specific Activity: Differentiation from Ortho-Substituted Isomer 2-(1H-Benzo[d]imidazol-2-yl)benzoic Acid

The position of the carboxylic acid on the phenyl ring directly impacts biological activity. While a derivative of the ortho-substituted isomer, 2-(1H-benzo[d]imidazol-2-yl)benzoic acid (compound N9), exhibits notable potency against the HCT116 colorectal carcinoma cell line with an IC₅₀ of 5.85 µM , this data is for a specific derivative and cannot be extrapolated to the para-substituted target compound. 4-(1H-Benzimidazol-2-yl)benzoic acid, with its para-carboxylic acid, presents a different molecular geometry and electronic distribution, which will result in a distinct spectrum of activity and selectivity profiles in any given assay [1]. This structural isomerism means the two compounds are not interchangeable building blocks and will lead to different biological outcomes.

Anticancer Colorectal Cancer Isomer Comparison

Role as a Validated Precursor for Kinase-Targeted Therapeutics

4-(1H-Benzimidazol-2-yl)benzoic acid is a specifically validated synthetic precursor for creating protein kinase inhibitors, a claim not universally true for other benzimidazole carboxylic acids. It has been used as a starting material for the aminolysis synthesis of a series of 4-(1H-benzimidazol-2-yl)benzamides, which were subsequently evaluated for in vitro antiproliferative activity against a panel of human tumor cell lines, including K562 (chronic myelogenous leukemia), HL-60 (promyelocytic leukemia), RPMI 1788 (B-cell leukemia), and HeLa (cervical carcinoma) [1]. This documented, successful application in a specific, high-value medicinal chemistry program differentiates it from many similar building blocks that lack this peer-reviewed validation in the kinase inhibitor field.

Medicinal Chemistry Kinase Inhibitor Chemical Synthesis

Distinct Physicochemical Profile vs. 2-Phenylbenzimidazole

The physicochemical properties of 4-(1H-benzimidazol-2-yl)benzoic acid differentiate it from 2-phenylbenzimidazole, a close analog lacking the carboxylic acid group. The target compound has a predicted LogP (XLogP3) of 2.8 and a topological polar surface area (TPSA) of 66 Ų [1], whereas 2-phenylbenzimidazole (CAS 716-79-0) has a higher predicted LogP of approximately 3.4 and a significantly lower TPSA of 28.7 Ų [2]. These differences are not trivial; they translate into divergent aqueous solubility and membrane permeability profiles. The lower LogP and higher TPSA of the target compound suggest it is more hydrophilic, which can be a critical advantage in designing compounds with favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties [1].

Drug Design ADME Properties Physicochemical Comparison

High-Impact Application Scenarios for 4-(1H-Benzimidazol-2-yl)benzoic Acid in Research


Design and Synthesis of Novel Kinase Inhibitors

Use 4-(1H-benzimidazol-2-yl)benzoic acid as the core scaffold for the synthesis of targeted kinase inhibitors, particularly those requiring a benzimidazole moiety for ATP-binding site competition [1]. Its para-carboxylic acid group allows for facile amide coupling with diverse amine-containing pharmacophores, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies, as demonstrated in the development of antiproliferative benzamides active against leukemia and carcinoma cell lines [1].

Investigation of Antiproliferative Mechanisms in Cancer Research

Employ 4-(1H-benzimidazol-2-yl)benzoic acid or its derivatives to probe the mechanisms of cell proliferation inhibition in hematological and solid tumor models. The validated activity of its benzamide derivatives against K562, HL-60, and HeLa cell lines provides a strong experimental foundation for studying the compound's effects on cell cycle progression, apoptosis, and kinase signaling pathways [1].

Physicochemical Property Optimization in Drug Discovery

Select 4-(1H-benzimidazol-2-yl)benzoic acid as a starting point for lead optimization programs focused on improving aqueous solubility and reducing lipophilicity. Its computed LogP of 2.8 and TPSA of 66 Ų position it favorably for achieving desirable ADME profiles, offering a more hydrophilic alternative to other common benzimidazole scaffolds like 2-phenylbenzimidazole [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(1h-Benzimidazol-2-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.